Ethyl 3-(3-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate
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Overview
Description
Ethyl 3-(3-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate is an organic compound with a complex structure that includes a bromophenyl group, a hydroxy group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a strong acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Ethyl 3-(3-bromophenyl)-3-oxo-2,2-dimethylpropanoate.
Reduction: Ethyl 3-(3-bromophenyl)-3-hydroxy-2,2-dimethylpropanol.
Substitution: Ethyl 3-(3-substituted phenyl)-3-hydroxy-2,2-dimethylpropanoate.
Scientific Research Applications
Ethyl 3-(3-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the hydroxy and ester groups can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(4-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate: Similar structure but with the bromine atom in the para position.
Ethyl 3-(3-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 3-(3-bromophenyl)-3-oxo-2,2-dimethylpropanoate: Oxidized form of the compound.
Uniqueness
Ethyl 3-(3-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate is unique due to the specific positioning of the bromine atom and the presence of both hydroxy and ester functional groups
Properties
Molecular Formula |
C13H17BrO3 |
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Molecular Weight |
301.18 g/mol |
IUPAC Name |
ethyl 3-(3-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate |
InChI |
InChI=1S/C13H17BrO3/c1-4-17-12(16)13(2,3)11(15)9-6-5-7-10(14)8-9/h5-8,11,15H,4H2,1-3H3 |
InChI Key |
JOZWSKABINEQSP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)C(C1=CC(=CC=C1)Br)O |
Origin of Product |
United States |
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